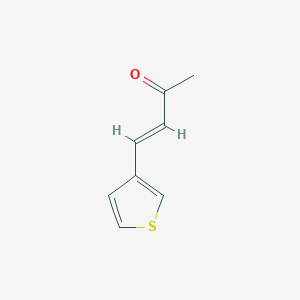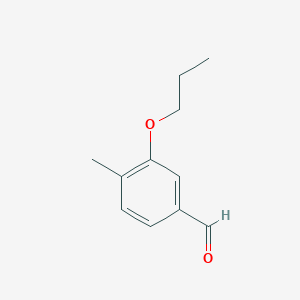
tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1784037-40-6 . It has a molecular weight of 258.32 . The compound is also known by its IUPAC name, which is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O4/c1-11(2,3)18-10(16)14-6-5-12(13,8-14)7-9(15)17-4/h5-8,13H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.
Physical and Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 333.4±12.0 °C at 760 mmHg . The compound has a molar refractivity of 66.0±0.3 cm³ . It has 6 H bond acceptors and 2 H bond donors . The compound has 5 freely rotating bonds . Its polar surface area is 82 Ų . The compound’s polarizability is 26.2±0.5 10^-24 cm³ . Its surface tension is 43.3±3.0 dyne/cm . The compound’s molar volume is 226.2±3.0 cm³ .
Applications De Recherche Scientifique
Applications in N-heterocycle Synthesis
Chiral sulfinamides, notably tert-butanesulfinamide, are paramount in the stereoselective synthesis of amines and their derivatives, playing a crucial role in asymmetric N-heterocycle synthesis via sulfinimines. This methodology facilitates the creation of diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are pivotal in natural products and therapeutically relevant compounds (R. Philip et al., 2020).
Biodegradation and Environmental Fate
The study of ethyl tert-butyl ether (ETBE) in soil and groundwater has highlighted the aerobic biodegradation pathways that can also be relevant to similar compounds like tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate. Microorganisms capable of degrading these substances can potentially be used in bioaugmentation strategies to remediate contaminated environments (S. Thornton et al., 2020).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a core structure in the compound , is widely utilized in medicinal chemistry for its versatility in exploring pharmacophore space due to sp^3-hybridization. This structural motif contributes significantly to the stereochemistry of molecules, enhancing their three-dimensional coverage and, by extension, their biological activity. Compounds featuring the pyrrolidine scaffold, including its derivatives, are under continuous investigation for their potential in treating human diseases (Giovanna Li Petri et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that the compound can be used as a building block in the synthesis of several novel organic compounds, which suggests that it may interact with its targets to induce chemical reactions.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect a variety of biochemical pathways.
Result of Action
Given its potential use as a building block in the synthesis of several novel organic compounds, it can be inferred that the compound may induce a variety of molecular and cellular changes.
Action Environment
It is known that the compound is a solid at room temperature, suggesting that its physical state and potentially its action may be influenced by temperature.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-oxopentanoate with 3-aminopyrrolidine-1-carboxylic acid, followed by the addition of methoxyacetic acid and subsequent reduction of the resulting intermediate.", "Starting Materials": [ "tert-butyl 3-oxopentanoate", "3-aminopyrrolidine-1-carboxylic acid", "methoxyacetic acid", "reducing agent" ], "Reaction": [ "Step 1: tert-butyl 3-oxopentanoate is reacted with 3-aminopyrrolidine-1-carboxylic acid in the presence of a coupling agent such as DCC or EDC to form the corresponding amide intermediate.", "Step 2: Methoxyacetic acid is added to the reaction mixture and the resulting intermediate is heated to promote intramolecular cyclization to form the pyrrolidine ring.", "Step 3: The resulting intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate." ] } | |
Numéro CAS |
1784037-40-6 |
Formule moléculaire |
C12H22N2O4 |
Poids moléculaire |
258.318 |
Nom IUPAC |
tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-6-5-12(13,8-14)7-9(15)17-4/h5-8,13H2,1-4H3 |
Clé InChI |
YZHXQTXXFNOLGF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)OC)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~4~-(4-fluorophenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2534929.png)

![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2534936.png)
![N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2534937.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-2-carboxamide](/img/structure/B2534938.png)


![2-(cyclopentylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one](/img/structure/B2534941.png)
![3-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2534942.png)
![(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one](/img/structure/B2534943.png)

![3-{[(4-chlorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2534946.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2534947.png)

